molecular formula C14H26FN3O2 B2773125 N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide CAS No. 2034290-55-4

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B2773125
CAS No.: 2034290-55-4
M. Wt: 287.379
InChI Key: YEYBDLDJUHAEHG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluoroethyl bromide under basic conditions to form 4-(2-fluoroethyl)piperazine.

    Acylation Reaction: The next step involves the acylation of 4-(2-fluoroethyl)piperazine with tert-butyl 4-oxobutanoate in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Automated Synthesis Systems: For precise control over reaction parameters.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(4-(2-chloroethyl)piperazin-1-yl)-4-oxobutanamide
  • N-(tert-butyl)-4-(4-(2-bromoethyl)piperazin-1-yl)-4-oxobutanamide
  • N-(tert-butyl)-4-(4-(2-iodoethyl)piperazin-1-yl)-4-oxobutanamide

Uniqueness

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26FN3O2/c1-14(2,3)16-12(19)4-5-13(20)18-10-8-17(7-6-15)9-11-18/h4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBDLDJUHAEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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